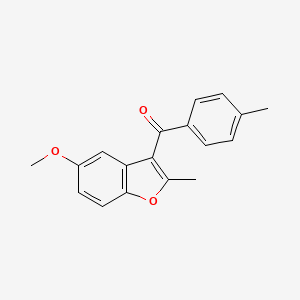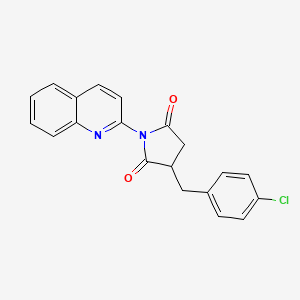
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride, also known as AG-1478, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been widely used in scientific research to investigate the role of EGFR in various biochemical and physiological processes.
Mechanism of Action
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride selectively inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. As a result, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride inhibits the growth and survival of cancer cells that depend on EGFR signaling for their proliferation.
Biochemical and Physiological Effects
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been shown to inhibit the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride in lab experiments is its high selectivity for EGFR, which allows for the specific inhibition of EGFR signaling without affecting other tyrosine kinases. In addition, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies.
One of the limitations of using 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride is its relatively low potency compared to other EGFR inhibitors. This may limit its effectiveness in certain experimental settings, particularly in studies involving highly proliferative cancer cell lines.
Future Directions
There are several future directions for research involving 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride, including:
1. Investigating the role of EGFR signaling in the development of drug resistance in cancer cells.
2. Exploring the use of 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride in combination with other targeted therapies for the treatment of cancer.
3. Studying the effects of EGFR inhibition on the immune system and its potential role in immunotherapy.
4. Developing more potent and selective EGFR inhibitors based on the structure of 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride.
5. Investigating the effects of EGFR inhibition on other physiological processes, such as wound healing and tissue regeneration.
Conclusion
In conclusion, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride is a selective inhibitor of EGFR tyrosine kinase that has been widely used in scientific research to investigate the role of EGFR in various biochemical and physiological processes. Its high selectivity and low toxicity make it a valuable tool for studying the effects of EGFR inhibition on cancer and other diseases. Future research involving 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride may lead to the development of more effective targeted therapies for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride involves several steps, including the condensation of 3-anilino-1-butanone with 2,6,6-trimethyl-3-cyclohexen-1-one, followed by reduction and hydrochloride salt formation. The final product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been extensively used in scientific research to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been used to investigate the effects of EGFR inhibition on angiogenesis, apoptosis, and other cellular processes.
properties
IUPAC Name |
3-anilino-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO.ClH/c1-14-9-8-12-19(3,4)18(14)17(21)13-15(2)20-16-10-6-5-7-11-16;/h5-11,14-15,18,20H,12-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSDGCSZVZVQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC(C1C(=O)CC(C)NC2=CC=CC=C2)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5216995.png)


![5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5217039.png)


![(3aS*,5S*,9aS*)-2-(2-methoxyphenyl)-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5217054.png)
![{2-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5217055.png)
![2-[(3-cyclohexylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5217059.png)
![(2R*,3R*)-3-[methyl(propyl)amino]-1'-(4-methyl-2-pyridinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5217063.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride](/img/structure/B5217068.png)
![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5217076.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]methanamine](/img/structure/B5217088.png)
